5-甲基-1H-吲唑-6-胺

描述

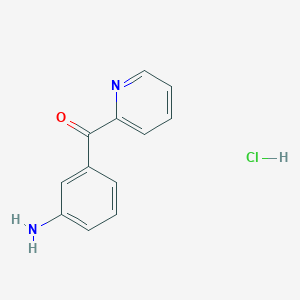

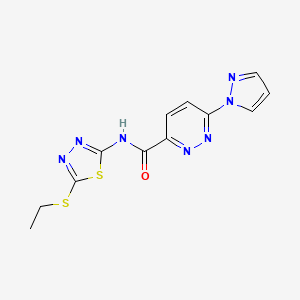

“5-methyl-1H-indazol-6-amine” is a derivative of indazole . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Indazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The strategies for the synthesis of indazole derivatives include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular formula of “5-methyl-1H-indazol-6-amine” is C8H9N3 . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Indazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Physical And Chemical Properties Analysis

“5-methyl-1H-indazol-6-amine” is a solid . It is highly soluble in water and other polar solvents . The molecular weight is 147.18 .

科学研究应用

电化学合成

一种高效的电化学合成方法已开发出来用于形成 C-N 键,利用炔胺和二氧化碳,可能包括 5-甲基-1H-吲唑-6-胺等衍生物。此方法通过避免有毒化学物质和催化剂提供了绿色替代方案,强调了其在可持续化学实践中的重要性 (Feroci 等,2005)。

溶剂化变色效应

吲唑衍生物的吸收和荧光光谱,包括胺,已得到广泛研究,展示了显着的溶剂化变色效应。这些效应对于理解此类分子的静电相互作用和氢键合能力至关重要,这些能力可能与 5-甲基-1H-吲唑-6-胺有关 (Saha & Dogra,1997)。

区域选择性保护

对吲唑的研究表明,在特定条件下,区域选择性保护和随后的胺偶联反应是可行的,可能适用于 5-甲基-1H-吲唑-6-胺。此方法促进了新型衍生物的创建,扩大了该化合物在药物化学中的用途 (Slade 等,2009)。

植物生长调节活性

通过与各种胺(包括可能为 5-甲基-1H-吲唑-6-胺)缩合合成的 1H-1,2,4-三唑和噻唑的衍生物已显示出有希望的植物生长调节活性。此应用表明合成和研究此类化合物具有潜在的农业效益 (Qin 等,2010)。

作用机制

Target of Action

Indazole derivatives, which include 5-methyl-1h-indazol-6-amine, have been found to exhibit a wide variety of biological properties . For instance, some indazole derivatives have been evaluated for their suitability as 5-HT2 receptor agonists .

Mode of Action

It’s worth noting that indazole derivatives have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

安全和危害

未来方向

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This would be promising for further development as potential anticancer agents .

生化分析

Biochemical Properties

For instance, some indazole derivatives have been found to inhibit the enzyme cyclin-dependent kinase (CDK) .

Cellular Effects

Indazole derivatives have been shown to exhibit anti-proliferative activity in various human cancer cell lines . For example, a compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116) .

Molecular Mechanism

The exact molecular mechanism of 5-methyl-1H-indazol-6-amine is not well established. Some indazole derivatives have been found to inhibit the enzyme cyclin-dependent kinase (CDK), which plays a crucial role in cell cycle regulation .

Metabolic Pathways

The metabolic pathways involving 5-methyl-1H-indazol-6-amine are not well known. Indazole derivatives have been found to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways .

属性

IUPAC Name |

5-methyl-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMLWPRGJHUSEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2692959.png)

![N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2692966.png)

![{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolyl}methanol](/img/structure/B2692969.png)

![4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2692971.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2692972.png)

![N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2692974.png)

![2,2-Difluoro-5-(2-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2692976.png)

![3-amino-N-[(4-methylphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2692977.png)

![4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692979.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2692980.png)